
1-(tert-Butyl)-3-iodo-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butyl)-3-iodo-2-methoxybenzene is an organic compound with a unique structure that includes a tert-butyl group, an iodine atom, and a methoxy group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(tert-Butyl)-3-iodo-2-methoxybenzene typically involves the iodination of 1-(tert-Butyl)-2-methoxybenzene. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom into the aromatic ring. Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(tert-Butyl)-3-iodo-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride. Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(tert-Butyl)-3-iodo-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and mechanisms due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(tert-Butyl)-3-iodo-2-methoxybenzene exerts its effects depends on the specific application. In chemical reactions, the tert-butyl group provides steric hindrance, influencing the reactivity of the molecule. The iodine atom can participate in electrophilic substitution reactions, while the methoxy group can act as an electron-donating group, stabilizing intermediates in various reactions.
Comparaison Avec Des Composés Similaires
1-(tert-Butyl)-3-iodo-2-methoxybenzene can be compared with other similar compounds, such as:
1-(tert-Butyl)-2-methoxybenzene: Lacks the iodine atom, making it less reactive in substitution reactions.
1-(tert-Butyl)-3-chloro-2-methoxybenzene: Contains a chlorine atom instead of iodine, resulting in different reactivity and properties.
1-(tert-Butyl)-3-bromo-2-methoxybenzene: Contains a bromine atom, which has different reactivity compared to iodine. The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H15IO |
|---|---|
Poids moléculaire |
290.14 g/mol |
Nom IUPAC |
1-tert-butyl-3-iodo-2-methoxybenzene |
InChI |
InChI=1S/C11H15IO/c1-11(2,3)8-6-5-7-9(12)10(8)13-4/h5-7H,1-4H3 |
Clé InChI |
RSEQQAZIDJHJNE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C(=CC=C1)I)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


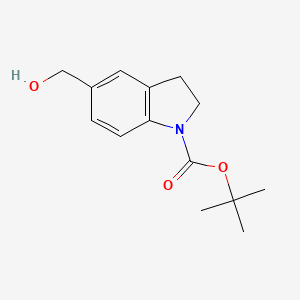
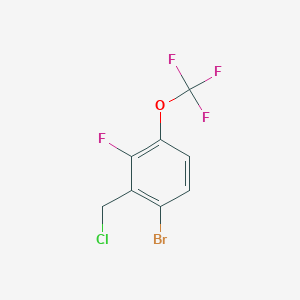
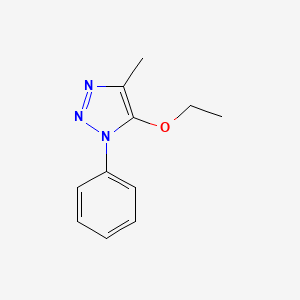
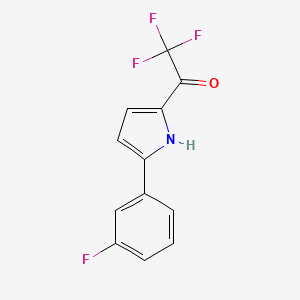
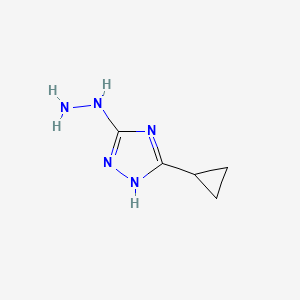

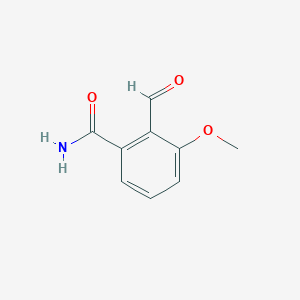
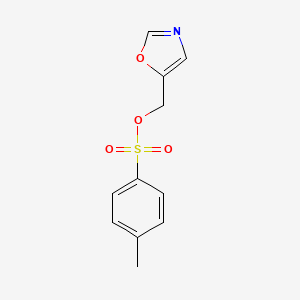
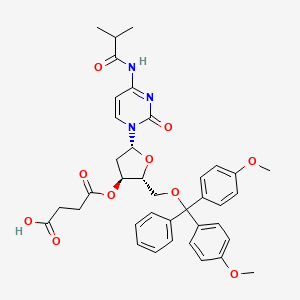




![4-(5-Pyridin-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-butyronitrile](/img/structure/B13111740.png)
